molecular formula C10H9BrN2O2 B1422602 Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 800401-70-1

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Cat. No. B1422602
M. Wt: 269.09 g/mol
InChI Key: INZFCWYCQKQUMU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 800401-70-1. It has a molecular weight of 269.1 and its linear formula is C10H9BrN2O2 . It is a solid substance under normal conditions .


Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate consists of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 2 oxygen atoms . Further details about its crystal structure or 3D conformation are not available in the searched resources.


Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a solid substance under normal conditions . It has a molecular weight of 269.09 . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 3 rotatable bond count . Its exact mass is 267.98474 and its monoisotopic mass is 267.98474 .

Scientific Research Applications

Antibacterial Activity

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its analogs have been studied for their antibacterial properties. For instance, a compound synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate exhibited notable in vitro antibacterial activity (Toja et al., 1986).

Synthesis of Insecticide Intermediates

This compound serves as a key intermediate in the synthesis of new insecticides. An example includes its role in the production of chlorantraniliprole, a new insecticide, where it demonstrated high yield and purity, indicating its potential for industrial application (Lan Zhi-li, 2007).

Pharmaceutical and Organic Synthesis

The compound is used in the synthesis of various pharmaceutical and organic compounds. One such application is in the phosphine-catalyzed [4 + 2] annulation to produce highly functionalized tetrahydropyridines, which are valuable in organic synthesis (Xue-Feng Zhu et al., 2003).

Synthesis of Heterocycles

It also plays a crucial role in synthesizing various heterocycles, which are essential in developing drugs and other chemical compounds. For example, it was used in the synthesis of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate for the selective creation of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).

Synthesis of Novel Organic Compounds

In addition, research has explored its utility in creating novel organic compounds with potential pharmacological applications. For instance, its use in synthesizing new pyrazolo[3,4-b]pyridine products via condensation of pyrazole-5-amine derivatives (Ghaedi et al., 2015).

Safety And Hazards

The safety information available indicates that Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate may cause an allergic skin reaction (H317) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZFCWYCQKQUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=NC=C2N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679267
Record name Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

CAS RN

800401-70-1
Record name Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Route A: To a solution of 3-(2-bromo-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester (Preparation 25, 3.38 g, 10.7 mmol) in THF (50 mL) and ethanol (100 mL) was added saturated ammonium chloride solution (50 mL) and iron powder (3.57 g, 64.0 mmol) and the reaction heated under reflux for 2 h. The reaction mixture was filtered through celite and washed several times with ethyl acetate. The solvent was removed in vacuo and the remainder partitioned between saturated sodium hydrogen carbonate solution (100 mL) and ethyl acetate (3×150 mL). The combined organic fractions were dried (MgSO4) and concentrated in vacuo to give the title compound as a brown solid. δH (CD3OD): 1.42 (3H, t), 4.43 (2H, q), 7.14 (1H, s), 7.85 (1H, s), 8.58 (1H, s); m/z (ES+)=269 [M+H]+.
Name
3-(2-bromo-5-nitropyridin-4-yl)-2-oxopropionic acid ethyl ester
Quantity
3.38 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
3.57 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Route B: To a solution of 2-bromo-4-methyl-5-nitropyridine (Preparation 24, 5.7 g, 26.3 mmol) in diethyl oxalate (17.9 mL) under argon was added 1,8-diazabicyclo[5,4,0]undec-7-ene (4.5 mL, 30.2 mmol) to give a dark red precipitate. Reaction mixture was stirred at rt for 4.5 h and concentrated in vacuo. Acetic acid (140 mL) was added to the residue under argon and heated to 60° C. Iron (2.94 g, 52.6 mmol) was added in small portions over a period of 1 h. The reaction mixture was heated at 80° C. for 4 h. The reaction mixture was cooled to rt and poured into water (300 mL) which gave a beige precipitate. The precipitate was isolated and washed with water. The solid obtained was dissolved in ethyl acetate (700 ml) and filtered. The filtrate was concentrated in vacuo to give the title compound. m/z (ES+)=269 [M+H]+; RT=3.39 min.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
17.9 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.94 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
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Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

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